1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate benzoyl chloride derivative under basic conditions.
Coupling with piperazine: The resulting pyrazole derivative is then coupled with 4-(4-methoxyphenyl)piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antitumor agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes such as cyclooxygenase (COX) or receptors like the serotonin receptor. The compound may inhibit the activity of these targets, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-phenylpiperazine
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-chlorophenyl)piperazine
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in solubility, metabolic stability, and target specificity compared to similar compounds .
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-16-18(2)27(24-17)21-6-4-19(5-7-21)23(28)26-14-12-25(13-15-26)20-8-10-22(29-3)11-9-20/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPRWMZYVCKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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